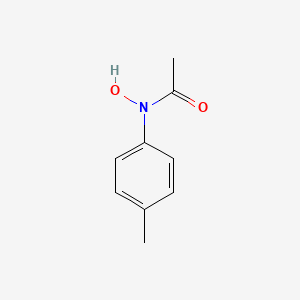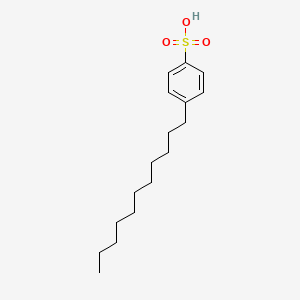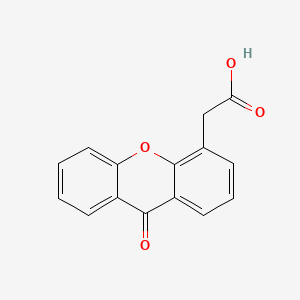
9H-Xanthene-4-acetic acid, 9-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Xanthene-4-acetic acid, 9-oxo-, belongs to the class of xanthones, which are oxygenated heterocycles known for their significant roles in medicinal chemistry due to their diverse biological activities. These activities are largely attributed to the tricyclic scaffold of xanthones, which varies depending on the nature and position of substituents. Xanthones are found in various plant families, notably the Guttiferae, and have been isolated mainly from African plants. Their biological activities include antimicrobial, cytotoxic, and enzyme inhibitory effects (Mazimba et al., 2013).
Synthesis Analysis
The synthesis of xanthones involves various strategies, focusing on constructing the xanthone core. Recent literature highlights the employment of both traditional and innovative methodologies in synthesizing xanthones, including drug-like azaxanthones. These strategies showcase the optimization of well-known procedures and the development of new methodologies, making xanthones and their isosteres a significant focus in organic synthesis towards lead discovery and optimization (Resende et al., 2020).
Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Properties
Xanthenes and their derivatives are synthesized through various methodologies, showcasing their versatility in chemical reactions and synthesis. Maia et al. (2020) discussed the synthetic strategies to obtain xanthenes and their derivatives, highlighting the influence of different substituents at position 9 on their chemical and biological properties (Maia et al., 2020). Forastieri et al. (2020) reported a simple synthetic route for compounds containing the xanthenic moiety, emphasizing the wide spectrum of bioactivities associated with these derivatives (Forastieri et al., 2020).
Torregrosa-Chinillach and Chinchilla (2021) presented a metal-free photocatalytic oxidation method for synthesizing xanthones and related compounds, demonstrating the high yields obtained through this environmentally friendly approach (Torregrosa-Chinillach & Chinchilla, 2021).
Biological Activities
The biological activities of xanthene derivatives span across various therapeutic areas. Gul et al. (2022) explored the anticancer potential of xanthones, indicating their importance in developing treatments for cancer due to their diverse pharmacological importance (Gul et al., 2022). Pinto et al. (2005) reviewed the biological and pharmacological effects of natural and synthetic xanthone derivatives, emphasizing their significant antitumor activity and the modulation of specific targets like PKC (Pinto et al., 2005).
Environmental and Material Science Applications
Xanthenes have also been identified in environmental studies, such as the work by Bester and Theobald (2000), who reported the presence of xanthen-9-one in marine and estuarine waters, suggesting its use as a tracer for anthropogenic contamination (Bester & Theobald, 2000). This highlights the compound's relevance not only in biology and chemistry but also in environmental science.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(9-oxoxanthen-4-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-13(17)8-9-4-3-6-11-14(18)10-5-1-2-7-12(10)19-15(9)11/h1-7H,8H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGYSGBNWQSGJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC(=C3O2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60189087 |
Source


|
| Record name | Xanthenone-4-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9H-Xanthene-4-acetic acid, 9-oxo- | |
CAS RN |
35614-21-2 |
Source


|
| Record name | Xanthenone-4-acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035614212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xanthenone-4-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

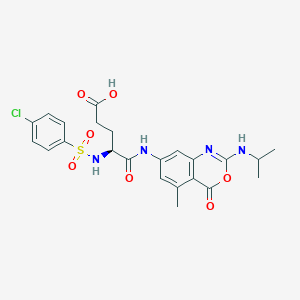
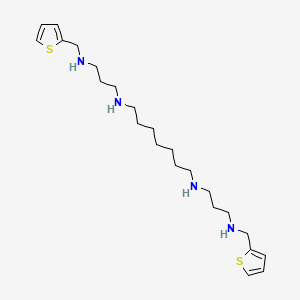
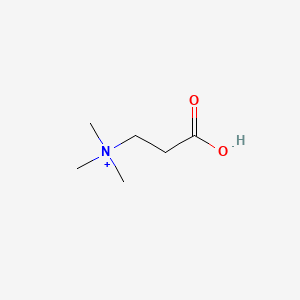
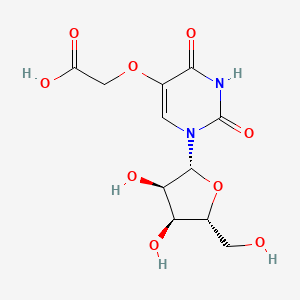
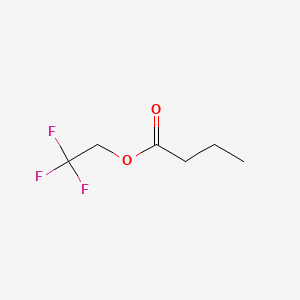
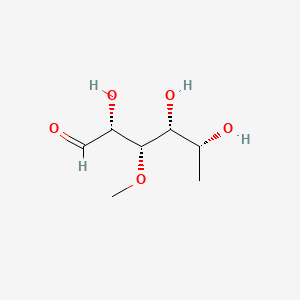
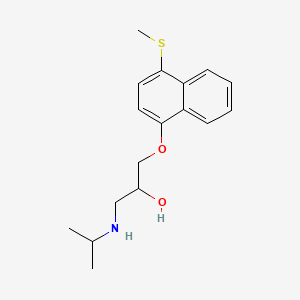
![(8S,9R,10S,13S,14S,17S)-17-acetyl-6-methoxy-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1202173.png)
![(2S)-2-[[(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methoxy-hydroxyphosphoryl]amino]-3-hydroxypropanoic acid](/img/structure/B1202174.png)
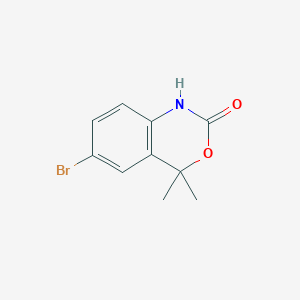
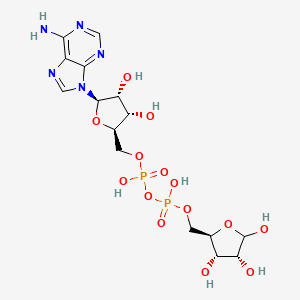
![2,2'-([1,1'-Biphenyl]-4,4'-diyldivinylene)bis(benzenesulphonic) acid](/img/structure/B1202180.png)
